molecular formula C27H20N4O11S2 B5047633 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide CAS No. 5552-79-4

2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

Cat. No.: B5047633
CAS No.: 5552-79-4
M. Wt: 640.6 g/mol
InChI Key: WJVDXVYWNIMPFH-UHFFFAOYSA-N
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Description

2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with methoxyphenyl, nitro, and sulfonamide groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

The synthesis of 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorene core, followed by the introduction of nitro groups through nitration reactions. Subsequent steps include the attachment of methoxyphenyl groups via electrophilic aromatic substitution and the incorporation of sulfonamide groups through sulfonation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O11S2/c1-41-17-7-3-15(4-8-17)28-43(37,38)19-11-21-25(23(13-19)30(33)34)26-22(27(21)32)12-20(14-24(26)31(35)36)44(39,40)29-16-5-9-18(42-2)10-6-16/h3-14,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVDXVYWNIMPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C(=C2)[N+](=O)[O-])C4=C(C3=O)C=C(C=C4[N+](=O)[O-])S(=O)(=O)NC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O11S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386061
Record name 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5552-79-4
Record name 2-N,7-N-bis(4-methoxyphenyl)-4,5-dinitro-9-oxofluorene-2,7-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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